[(4-Bromo-1,3-thiazol-2-yl)methyl](methyl)amine
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Overview
Description
(4-Bromo-1,3-thiazol-2-yl)methylamine is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,3-thiazol-2-yl)methylamine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst like iodine to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine, which is then further reacted with corresponding aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1,3-thiazol-2-yl)methylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted by various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, thiourea, aromatic aldehydes, and various catalysts like iodine. Reaction conditions typically involve refluxing in solvents such as ethanol or chloroform, with reaction times ranging from a few hours to overnight .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
(4-Bromo-1,3-thiazol-2-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of (4-Bromo-1,3-thiazol-2-yl)methylamine involves the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate that subsequently dehydrates to the corresponding thiazole . This compound can interact with various molecular targets and pathways, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Bromo-1,3-thiazol-2-yl)methylamine include:
2-Aminothiazole: Known for its antimicrobial properties.
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure and used in similar applications.
Thiazole derivatives: Various derivatives with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
(4-Bromo-1,3-thiazol-2-yl)methylamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H7BrN2S |
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Molecular Weight |
207.09 g/mol |
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-7-2-5-8-4(6)3-9-5/h3,7H,2H2,1H3 |
InChI Key |
QRAKJVHGCHLKTH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=CS1)Br |
Origin of Product |
United States |
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